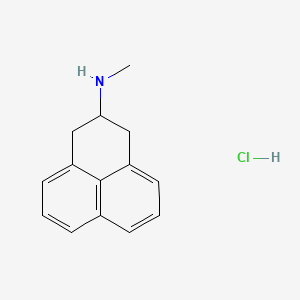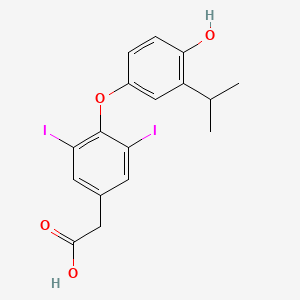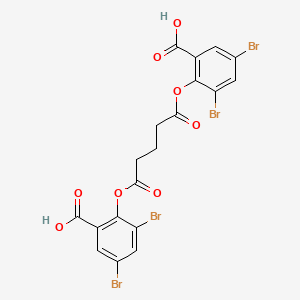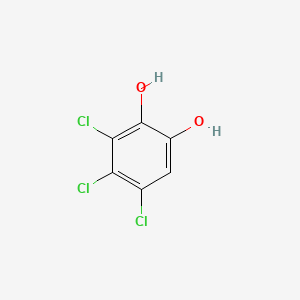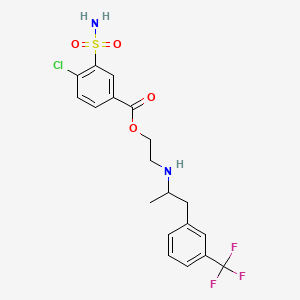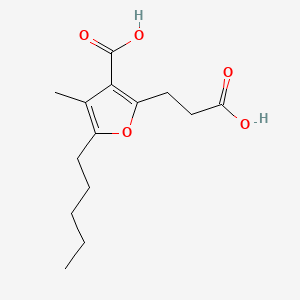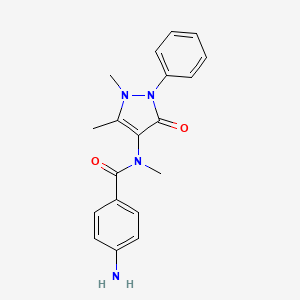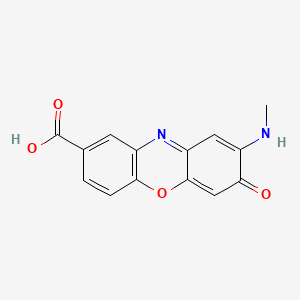
Texazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Texazone is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Texazone's Structure and Synthesis
This compound, identified as 2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid, is a metabolite produced by actinomycete strain WRAT-210. Its structure was elucidated through spectroscopic methods and confirmed by chemical synthesis involving oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol and subsequent hydrolysis (Gerber et al., 1983).
Texaphyrin Chemistry and Drug Discovery
Texaphyrins, closely related to this compound, are pentaaza expanded porphyrins. They can form stable complexes with metal cations, especially lanthanides, and act as redox mediators in biological systems. Their roles in anticancer therapy are significant, including the development of bismuth and lead texaphyrin complexes for radiotherapy and gadolinium texaphyrin functionalized magnetic nanoparticles for dual-mode magnetic resonance imaging and anticancer activity (Preihs et al., 2013).
Novel Oxazine and Oxazone Dyes
Research into oxazine and oxazone dyes, which are structurally related to this compound, assessed their suitability as photosensitizers in photodynamic therapy and photodynamic antimicrobial chemotherapy. These studies evaluated their spectroscopic properties, aggregation behavior, and the potential to generate singlet oxygen (Urrutia & Ortiz, 2016).
Propriétés
Numéro CAS |
87081-53-6 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
8-(methylamino)-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-15-8-5-10-13(6-11(8)17)20-12-3-2-7(14(18)19)4-9(12)16-10/h2-6,15H,1H3,(H,18,19) |
Clé InChI |
ATNNDPCZMYLOOB-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
SMILES canonique |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Autres numéros CAS |
87081-53-6 |
Synonymes |
2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid texazone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)
